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Compound of Interest

Compound Name: 1,3-Dimethyl-2-phenylindole

CAS No.: 3558-28-9

Cat. No.: B1607430 Get Quote

CAS: 3558-28-9 | Formula: C₁₆H₁₅N | MW: 221.30 g/mol [1][2][3]

Part 1: Executive Summary
1,3-Dimethyl-2-phenylindole is a sterically crowded, N-methylated indole derivative that

serves two distinct high-value functions in modern research:

Photophysical Standard: It acts as a "blocked" fluorophore.[1][4] Unlike unsubstituted

indoles, the N-methyl group prevents hydrogen bonding and proton transfer, making it an

ideal control model for studying fluorescence quenching mechanisms and exciplex formation

without the interference of Excited State Intramolecular Proton Transfer (ESIPT).[1][4]

Medicinal Chemistry Scaffold: It represents the lipophilic core of third-generation Selective

Estrogen Receptor Modulators (SERMs), most notably Bazedoxifene.[1][4] Its 1,3-

substitution pattern is critical for positioning the phenolic pharmacophores within the

estrogen receptor ligand-binding domain (LBD).[1][2][3]

Part 2: Photophysical & Material Science
Applications[1][2][4]
Fluorescence Mechanism & Quenching Studies
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In photophysics, 1,3-Dimethyl-2-phenylindole is utilized to deconvolute the complex emission

spectra of tryptophan-like residues.[1][2][3]

Violet-Blue Emission: Exhibits strong fluorescence in the 350–450 nm range.[2][3][4]

Mechanism: The methyl group at N1 eliminates the N-H...solvent interaction.[1][4] This

isolation allows researchers to measure pure collisional quenching rates (Stern-Volmer

analysis) without the artifact of ground-state complexation.[1][2][3]

Application: Used as a reference standard to calibrate fluorescence quantum yields in non-

polar solvents (e.g., cyclohexane, benzene) where H-bonding must be strictly excluded.[1][3]

[4]

Organic Electronics (OLEDs)
The molecule serves as a hole-transporting core in the design of amorphous organic films.[1][4]

Thermal Stability: The phenyl ring at C2 and methyl at C3 restrict rotation, increasing the

glass transition temperature (

) compared to flexible indole derivatives.[1][4]

Hole Mobility: The electron-rich indole core facilitates hole injection in multilayer OLED

devices.[2][3][4]

Part 3: Medicinal Chemistry & Drug Development[1]
[4][5]
The Bazedoxifene Connection (SERMs)
The 1,3-dimethyl-2-phenylindole moiety is the structural anchor for Bazedoxifene, a drug

approved for postmenopausal osteoporosis.[1][3]

Role of the Scaffold:

Indole Core: Mimics the A/B ring system of 17

-estradiol.[2][3][4]
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C2-Phenyl: Mimics the C/D ring system, positioning the hydroxyl group to form hydrogen

bonds with Glu353 and Arg394 in the Estrogen Receptor (ER).[1][4]

C3-Methyl: Provides steric bulk that restricts the conformation of the side chain, reducing

entropic penalty upon binding.[1][4]

N1-Substitution: In Bazedoxifene, the N1-methyl is replaced by a benzyl-ether side chain,

but the 1,3-dimethyl-2-phenylindole remains the primary model for optimizing the core

binding affinity during early-stage SAR (Structure-Activity Relationship) studies.[1][2][3]

Antitubercular Agents (Pks13 Inhibitors)
Recent studies identify N-substituted 2-phenylindoles as inhibitors of Polyketide Synthase 13

(Pks13) in Mycobacterium tuberculosis.[1][2][3][4][5]

Mechanism: The lipophilic indole core occupies the substrate-binding tunnel of the Pks13

Thioesterase (TE) domain.[1][4]

Significance: The 1,3-dimethyl substitution pattern protects the indole from rapid metabolic

oxidation at the reactive C3 position, extending the half-life of the inhibitor in microsomal

stability assays.[1]

Part 4: Experimental Protocols
Protocol A: Modern Gold-Catalyzed Synthesis (High
Efficiency)
Best for: Generating high-purity material for photophysical characterization.[1][2][3]

Principle: An intramolecular hydroamination of 2-alkynyl-N,N-dimethylanilines catalyzed by

cationic Gold(I).[1][2][3][6] This reaction is atom-economical and avoids harsh acids.[2][3][4]

Reagents:

Substrate: 2-(phenylethynyl)-N,N-dimethylaniline[1][2][3]

Catalyst: (CAAC)AuCl (Cyclic Alkyl Amino Carbene Gold Chloride)[1][3][6]
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Additive: KB(C₆F₅)₄ (Potassium tetrakis(pentafluorophenyl)borate)[1][3][4]

Solvent: 1,2-Dichloroethane (DCE)[1][2][3]

Workflow:

Preparation: In a glovebox, mix (CAAC)AuCl (2 mol%) and KB(C₆F₅)₄ (2 mol%) in dry DCE

(0.1 M concentration).

Addition: Add 2-(phenylethynyl)-N,N-dimethylaniline (1.0 equiv).

Reaction: Stir at 80°C for 2 hours. The solution will turn from pale yellow to clear/dark

depending on concentration.[1][4]

Workup: Filter through a short pad of silica gel to remove the gold catalyst.[1][4]

Purification: Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate (9:1).[1][4]

Yield: Expect >90% yield of white crystalline solid.

Protocol B: Classical Fischer Indole Synthesis (Scale-
Up)
Best for: Multi-gram synthesis for biological screening.[1][2][3]

Workflow:

Condensation: React Phenylhydrazine (1.0 equiv) with Propiophenone (1.0 equiv) in Ethanol

with catalytic Acetic Acid. Reflux 2h to form the hydrazone.[1][4]

Cyclization: Heat the hydrazone in Polyphosphoric Acid (PPA) at 100°C for 4h.

Result: 3-Methyl-2-phenylindole (Intermediate).[1][2][3][6]

Methylation: Dissolve intermediate in dry DMF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add

Methyl Iodide (1.2 equiv).[1][4] Warm to RT and stir 2h.

Quench: Pour into ice water. Filter precipitate.[1][4][7]
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Part 5: Pathway Visualization
Figure 1: Gold-Catalyzed Synthesis Mechanism
This diagram illustrates the atom-economical route to 1,3-Dimethyl-2-phenylindole,

highlighting the activation of the alkyne by the Gold(I) catalyst.[1][2][3]
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N,N-dimethylaniline

[Au]-Alkyne
Complex

(CAAC)Au+ 5-Exo-Dig
Cyclization

Triple Bond
Activation Zwitterionic

Indolium

C-N Bond
Formation 1,3-Dimethyl-

2-phenylindole

1,2-Methyl Shift
& Aromatization

Click to download full resolution via product page

Caption: Mechanistic pathway for the Au(I)-catalyzed synthesis of 1,3-Dimethyl-2-
phenylindole via 5-exo-dig cyclization and subsequent rearrangement.

Figure 2: Pharmacophore Mapping (SERM Context)
This diagram maps the structural features of 1,3-Dimethyl-2-phenylindole to its biological

function in Estrogen Receptor modulation.[1][2][3]
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Caption: Structural Activity Relationship (SAR) mapping of the scaffold in the context of

Selective Estrogen Receptor Modulator (SERM) design.[1][2][3]

Part 6: Quantitative Data Summary
Table 1: Physicochemical Properties

Property Value Relevance

Melting Point 98–100 °C
Indicator of high
crystalline purity.[2][3][4]

| Fluorescence

| ~442 nm (in Ethanol) | Violet-blue emitter standard.[1][2][3][4] | | Solubility | DCM, Ethanol,
DMSO | High lipophilicity (LogP ~4.5).[1][3][4] | | Stability | High (vs. oxidation) | C3-Methyl
blocks oxidative cleavage.[1][2][3][4] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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